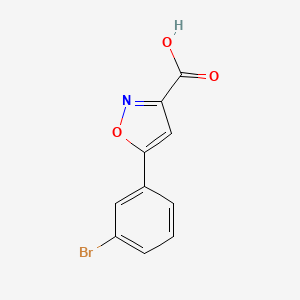
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide
Overview
Description
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a compound that falls within the broader category of maleimide derivatives. These compounds are known for their utility in various chemical syntheses and applications, particularly in the creation of polymers with high-performance characteristics. While the provided papers do not directly discuss 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, they do provide insights into the synthesis, properties, and applications of related maleimide compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of maleimide derivatives often involves the reaction of maleic anhydride with various nucleophiles. For example, the synthesis of bis(benzoxazine-maleimide)s involves the reaction of hydroxyphenylmaleimide with paraformaldehyde and diamines under specific conditions that differ from traditional benzoxazine synthesis methods . Similarly, the synthesis of 2,3-bis(ethylthio)-N-(p-MeOC6H4)maleimide is achieved by reacting 2,3-dichloromaleic anhydride with p-anisidine followed by the addition of ethanethiol . These methods suggest that the synthesis of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide would likely involve a multi-step process including the initial formation of a maleimide precursor followed by substitution with the appropriate thienyl groups.
Molecular Structure Analysis
The molecular structure of maleimide derivatives is confirmed using various spectroscopic techniques such as FTIR, NMR, and sometimes X-ray diffraction analysis. For instance, the structure of 2,3-bis(ethylthio)-N-(p-MeOC6H4)maleimide was established by single-crystal X-ray diffraction, which provided detailed insights into its crystalline structure . These techniques are crucial for confirming the successful synthesis of the desired compound and for understanding its molecular geometry, which can influence its reactivity and properties.
Chemical Reactions Analysis
Maleimide derivatives participate in a variety of chemical reactions, often serving as monomers in polymerization processes. The bis(benzoxazine-maleimide)s, for example, undergo polymerization through a combination of benzoxazine ring-opening and addition-polymerization of bismaleimide . The reactivity of maleimide groups can be further modified by the introduction of different substituents, which can affect the polymerization behavior and the properties of the resulting polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of maleimide derivatives are influenced by their molecular structure. For instance, the bis(benzoxazine-maleimide)s exhibit high glass-transition temperatures and thermal stability, as evidenced by their high decomposition temperatures and char yields . The introduction of substituents such as arylthio groups can also impart antimicrobial activity to maleimide derivatives, as seen in the case of 3,4-bis(arylthio)maleimides . These properties are critical for the application of maleimide derivatives in high-performance materials and in medicinal chemistry.
Scientific Research Applications
Synthesis and Photovoltaic Applications
- Synthesis of Substituted Maleimides : Substituted maleimides, including bis(thien-2-yl) derivatives, have been synthesized for potential antidiabetic properties. This involves a Suzuki cross-coupling process, allowing for a range of symmetric and non-symmetric maleimide derivatives (Dubernet et al., 2005).
- Photovoltaic Materials : Bis-(2-thienyl) maleimide monomers have been synthesized and characterized for photovoltaic applications. Copolymers derived from these monomers exhibit properties suitable for charge dissociation in solar cells, showcasing moderate photovoltaic performance (Gironda et al., 2013).
Catalysis and Asymmetric Hydrogenation
- Asymmetric Catalysis : Chiral metal complexes of maleimide derivatives have been used in asymmetric hydrogenation and hydrosilylation. The hydrogenation of specific acids and ketones using these complexes yielded significant enantiomeric excess (Kinting & Döbler, 1989).
Photochromic Properties
- Photochromic Studies : 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its metal complexes have been synthesized and studied for their photochromic properties. These properties vary under different light conditions, offering insights into their potential applications in photoresponsive materials (Zheng et al., 2012).
properties
IUPAC Name |
3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZCQTZIDIVCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621648 | |
| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide | |
CAS RN |
220191-36-6 | |
| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)